Amastatin Exhibits 216-Fold Higher Affinity for Aminopeptidase M Compared to Bestatin
In a direct comparative study, amastatin demonstrated a net inhibition constant (Ki) of 1.9 × 10⁻⁸ M for porcine kidney aminopeptidase M (AP-M), representing a 216-fold higher binding affinity compared to bestatin, which exhibited a Ki of 4.1 × 10⁻⁶ M [1].
| Evidence Dimension | Net inhibition constant (Ki) for aminopeptidase M (AP-M) |
|---|---|
| Target Compound Data | Ki = 1.9 × 10⁻⁸ M |
| Comparator Or Baseline | Bestatin: Ki = 4.1 × 10⁻⁶ M |
| Quantified Difference | 216-fold higher affinity (lower Ki) |
| Conditions | Porcine kidney aminopeptidase M; preincubation of enzyme and inhibitor |
Why This Matters
The 216-fold higher binding affinity justifies selecting amastatin over bestatin for experiments requiring potent, low-concentration inhibition of AP-M without off-target effects associated with higher inhibitor concentrations.
- [1] Rich DH, Moon BJ, Harbeson S. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. J Med Chem. 1984;27(4):417-422. View Source
